5-Bromo-2-(methoxymethyl)benzonitrile
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Overview
Description
5-Bromo-2-(methoxymethyl)benzonitrile: is an organic compound with the molecular formula C9H8BrNO. It is a derivative of benzonitrile, where the benzene ring is substituted with a bromine atom at the fifth position and a methoxymethyl group at the second position. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(methoxymethyl)benzonitrile typically involves the bromination of 2-(methoxymethyl)benzonitrile. The reaction is carried out using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-(methoxymethyl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxymethyl group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The nitrile group can be reduced to form amines or other derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in the presence of a catalyst.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed:
- Substitution reactions can yield various substituted benzonitriles.
- Oxidation reactions can produce aldehydes or carboxylic acids.
- Reduction reactions can result in the formation of primary amines .
Scientific Research Applications
Chemistry: 5-Bromo-2-(methoxymethyl)benzonitrile is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .
Biology and Medicine: In biological research, this compound can be used to study the effects of brominated aromatic compounds on biological systems. It may also serve as a precursor for the synthesis of potential pharmaceutical agents .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. It can be used in the development of advanced materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of 5-Bromo-2-(methoxymethyl)benzonitrile depends on the specific reactions it undergoes. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In oxidation and reduction reactions, the methoxymethyl and nitrile groups undergo transformations that alter the chemical structure and properties of the compound .
Comparison with Similar Compounds
5-Bromo-2-methylbenzonitrile: Similar structure but with a methyl group instead of a methoxymethyl group.
2-Bromo-5-methoxybenzonitrile: Similar structure but with the positions of the bromine and methoxymethyl groups reversed.
4-Bromo-2-methoxybenzonitrile: Similar structure but with the bromine atom at the fourth position.
Uniqueness: 5-Bromo-2-(methoxymethyl)benzonitrile is unique due to the specific positioning of the bromine and methoxymethyl groups on the benzene ring. This unique arrangement allows for distinct reactivity and applications in various chemical reactions and research fields .
Properties
IUPAC Name |
5-bromo-2-(methoxymethyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c1-12-6-7-2-3-9(10)4-8(7)5-11/h2-4H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQDIHVYNILPMIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=C(C=C1)Br)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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